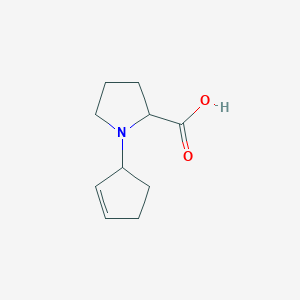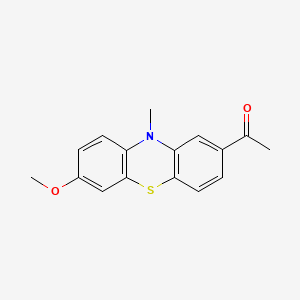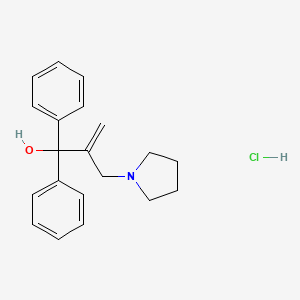
Benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride is a compound that features a benzhydrol moiety linked to a pyrrolidine ring via a propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride typically involves the following steps:
Formation of Benzhydrol: Benzhydrol can be synthesized through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Alkylation: The benzhydrol is then alkylated with a suitable propenyl halide under basic conditions to form the alpha-(3-(pyrrolidinyl)-1-propen-2-yl) derivative.
Cyclization: The resulting intermediate undergoes cyclization with pyrrolidine in the presence of a base to form the final product.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydrol moiety, leading to the formation of benzophenone derivatives.
Reduction: Reduction reactions can convert the benzhydrol moiety back to its alcohol form.
Substitution: The propenyl chain and pyrrolidine ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Benzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzhydrol and pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the investigation of binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.
作用機序
The mechanism of action of benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The propenyl chain and pyrrolidine ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzhydrol: A simpler analog without the propenyl and pyrrolidine moieties.
Pyrrolidine: A basic nitrogen-containing heterocycle.
Benzophenone: An oxidized form of benzhydrol.
Uniqueness
Benzhydrol, alpha-(3-(pyrrolidinyl)-1-propen-2-yl)-, hydrochloride is unique due to its combination of a benzhydrol moiety with a propenyl chain and pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
18872-47-4 |
|---|---|
分子式 |
C20H24ClNO |
分子量 |
329.9 g/mol |
IUPAC名 |
1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)prop-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-17(16-21-14-8-9-15-21)20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2-7,10-13,22H,1,8-9,14-16H2;1H |
InChIキー |
MYNGVRYZFGKZHI-UHFFFAOYSA-N |
正規SMILES |
C=C(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


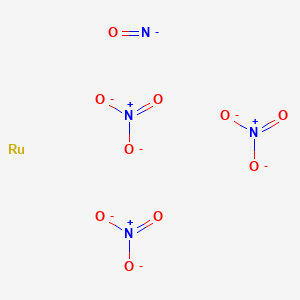

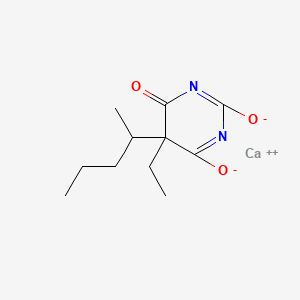


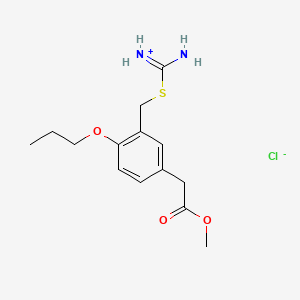
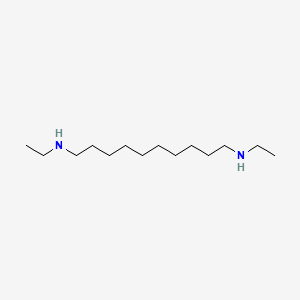
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
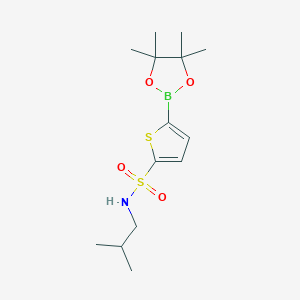
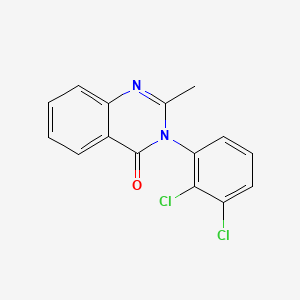
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
